Epofolate (CAS: 958646-17-8), also known as BMS-753493, is a highly specialized ~1570 Da bioconjugate linking a potent microtubule-stabilizing epothilone analog (BMS-748285) to a folic acid targeting moiety[1]. For procurement professionals and materials scientists, Epofolate serves as a critical benchmark in targeted drug delivery systems, offering a precise, cleavable linker architecture that mandates strict cold-chain handling and pH-controlled formulation[1]. Unlike generic cytotoxic agents, its procurement is justified by its utility as a fully characterized, dual-domain reference standard for evaluating folate receptor (FR)-mediated endocytosis and downstream ultrafiltration purification protocols [1].
Attempting to substitute Epofolate with unconjugated epothilones (such as BMS-748285 or ixabepilone) or simple co-mixtures of free folic acid and epothilones fundamentally fails to replicate the required receptor-mediated internalization mechanism [1]. Unconjugated epothilones exhibit non-specific tissue distribution, lacking the 2.0- to 3.0-fold preferential partitioning into FR-overexpressing microenvironments that the intact covalent conjugate provides [1]. Furthermore, using generic epothilones cannot model the unique aqueous stability, endotoxin clearance challenges, and zwitterionic isolation requirements inherent to processing high-molecular-weight targeted conjugates [2].
In comparative in vivo models bearing both FR-positive and FR-negative xenografts, Epofolate demonstrated a 2.0- to 3.0-fold greater accumulation of the active payload in FR-positive tissues [1]. In contrast, the unconjugated BMS-748285 baseline showed no differential uptake (<1.2-fold difference) between the two tissue types [1]. This quantitative divergence confirms that the intact conjugate is strictly required to achieve targeted partitioning.
| Evidence Dimension | FR+ vs. FR- tissue uptake ratio |
| Target Compound Data | 2.0- to 3.0-fold selective uptake (Epofolate) |
| Comparator Or Baseline | <1.2-fold selective uptake (Unconjugated BMS-748285) |
| Quantified Difference | Up to 2.5x enhancement in target-specific partitioning |
| Conditions | CD2F1 mice bearing dual 98M109 (FR+) and M109 (FR-) xenografts, measured via LC-MS/MS |
Buyers modeling targeted delivery systems must procure the intact conjugate rather than the free payload to ensure receptor-driven biodistribution.
During the purification of Epofolate from aqueous phosphate buffers, endotoxin contamination is a critical process bottleneck. Implementing a dead-end 10 kDa ultrafiltration step at 5 °C successfully removes endotoxin while maintaining a nearly quantitative API recovery of 98% [1]. Standard preparative reverse-phase HPLC alone fails to clear this bioburden, making the ultrafiltration protocol a mandatory, quantified step for yielding parenteral-grade material[1].
| Evidence Dimension | API recovery post-endotoxin clearance |
| Target Compound Data | 98% recovery via 10 kDa ultrafiltration at 5 °C |
| Comparator Or Baseline | Standard preparative HPLC (fails endotoxin release specifications) |
| Quantified Difference | Complete endotoxin clearance with <2% loss of active pharmaceutical ingredient |
| Conditions | Aqueous drug substance solution (10-15 mg/mL) processed via regenerated cellulose membranes |
Procurement teams scaling up bioconjugate manufacturing can rely on Epofolate as a validated model for high-yield endotoxin removal using standard 10 kDa membranes.
The structural integrity of Epofolate is highly sensitive to pH and temperature, exhibiting a U-shaped pH-stability profile with maximum stability strictly between pH 6 and 7[1]. At 30 °C, the compound undergoes 2% degradation within just 6 hours in aqueous solutions (1.2-5.9 g/L), whereas the unconjugated epothilone is significantly more robust thermally [1]. Consequently, the sodium salt formulation must be maintained at -70 °C for long-term stability, dictating strict cold-chain procurement [1].
| Evidence Dimension | Aqueous thermal degradation rate |
| Target Compound Data | 2% degradation in 6 hours at 30 °C |
| Comparator Or Baseline | Stable baseline at -70 °C and pH 6-7 |
| Quantified Difference | Rapid macrocycle/linker hydrolysis at ambient temperatures vs. subzero stability |
| Conditions | 1.2-5.9 g/L aqueous solution, monitored via HPLC |
Purchasing decisions must account for specialized -70 °C storage and pH-controlled buffering to prevent premature cleavage of the targeting linker.
The cytotoxic efficacy of Epofolate is entirely dependent on folate receptor availability. When co-administered with a 20-fold excess of free folic acid or a folate analog, the cell-killing effect of Epofolate is completely abolished in FR-positive human tumor models [1]. This demonstrates that the compound's activity is not due to non-specific leakage of the epothilone payload, distinguishing it from generic cytotoxic mixtures [1].
| Evidence Dimension | Cytotoxicity in FR+ cell lines |
| Target Compound Data | Potent cytotoxicity (Epofolate alone) |
| Comparator Or Baseline | Complete abolishment of cytotoxicity (Epofolate + 20x excess folic acid) |
| Quantified Difference | 100% suppression of targeted activity by competitive inhibition |
| Conditions | Clonogenic assays in FR-positive KB and IGROV human tumor cell lines |
Researchers require this specific conjugate to perform validated competitive binding assays that prove receptor-mediated internalization.
Because Epofolate demonstrates a quantified 2.0- to 3.0-fold preferential uptake in FR-positive tissues over FR-negative tissues, it is the ideal procurement choice as a positive control in in vivo biodistribution studies [2]. Researchers developing novel linker-payload architectures should use this compound to benchmark receptor-mediated endocytosis against unconjugated payloads [2].
Given its molecular weight of ~1570 Da and established clearance protocols, Epofolate serves as an excellent process-validation material for downstream purification [3]. Industrial process engineers can procure this compound to validate dead-end 10 kDa ultrafiltration systems, ensuring high-yield (>98%) endotoxin removal from aqueous small-molecule bioconjugates [3].
Due to its rapid degradation at ambient temperatures (2% loss in 6 hours at 30 °C) and its U-shaped pH stability profile, Epofolate is highly relevant for materials scientists designing advanced formulation buffers [1]. It provides a rigorous test case for stabilizing complex, cleavable zwitterionic conjugates at pH 6-7 under strict -70 °C cold-chain conditions[1].